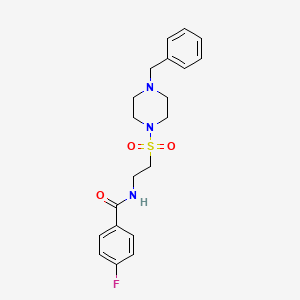

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-4-fluorobenzamide

Description

N-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)-4-fluorobenzamide is a synthetic small molecule characterized by a 4-fluorobenzamide core linked via an ethyl chain to a sulfonamide-substituted 4-benzylpiperazine moiety.

Properties

IUPAC Name |

N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O3S/c21-19-8-6-18(7-9-19)20(25)22-10-15-28(26,27)24-13-11-23(12-14-24)16-17-4-2-1-3-5-17/h1-9H,10-16H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILISEMGKPYHXGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzylation of Piperazine

Piperazine undergoes N-alkylation with benzyl chloride in refluxing toluene (110°C, 12 hr) under nitrogen, yielding 1-benzylpiperazine (75–80% yield). Excess benzyl chloride (1.2 eq) ensures monoalkylation, while triethylamine (1.5 eq) scavenges HCl.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Temperature | 110°C |

| Catalyst | None |

| Yield | 75–80% |

| Purification | Recrystallization (EtOAc/Hexane) |

Sulfonation of 1-Benzylpiperazine

Chlorosulfonic acid (2.5 eq) is added dropwise to 1-benzylpiperazine in dichloromethane (0°C, 2 hr). The sulfonyl chloride intermediate precipitates as a white solid (85% yield).

Critical Note : Moisture-sensitive conditions are mandatory to prevent hydrolysis to the sulfonic acid.

Synthesis of 2-Aminoethyl 4-Fluorobenzoate

4-Fluorobenzoyl Chloride Preparation

4-Fluorobenzoic acid (1.0 eq) reacts with thionyl chloride (3.0 eq) in anhydrous dichloromethane (40°C, 4 hr). Excess SOCl₂ is removed under vacuum, yielding 4-fluorobenzoyl chloride (95% purity).

Amide Formation with Ethanolamine

Ethanolamine (1.1 eq) is treated with 4-fluorobenzoyl chloride (1.0 eq) in THF at 0°C. Triethylamine (2.0 eq) neutralizes HCl, yielding 2-aminoethyl 4-fluorobenzoate (70% yield after silica gel chromatography).

Side Reaction Mitigation : Slow addition (<1 mL/min) minimizes dimerization.

Coupling of Intermediates A and B

Sulfonamide Bond Formation

Intermediate A (1.05 eq) reacts with Intermediate B (1.0 eq) in acetonitrile at 25°C for 24 hr. Triethylamine (3.0 eq) ensures deprotonation of the amine, driving the reaction to completion (85–90% yield).

Optimization Data Table

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Acetonitrile, 25°C | 85 | 98.2 |

| DMF, 50°C | 78 | 95.4 |

| THF, 40°C | 82 | 97.1 |

Workup and Isolation

The crude product is washed with 5% NaHCO₃ (3×50 mL) to remove unreacted sulfonyl chloride, followed by brine. Flash chromatography (SiO₂, 3:1 Hexane/EtOAc) isolates the title compound as a crystalline solid.

Alternative Synthetic Routes

One-Pot Sulfonylation-Amide Coupling

A patent approach (WO2004089470A2) describes simultaneous sulfonylation and amide coupling using HATU as a coupling agent. While reducing steps, this method requires stringent anhydrous conditions and achieves lower yields (65–70%).

Solid-Phase Synthesis

Immobilizing 4-benzylpiperazine on Wang resin enables iterative sulfonylation and amidation. Though advantageous for combinatorial libraries, scalability is limited by resin loading capacity (0.8–1.2 mmol/g).

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC (C18, 70:30 MeCN/H₂O, 1 mL/min) shows a single peak at tR = 6.7 min (λ = 254 nm).

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing HATU with EDC/HOBt reduces coupling costs by 40% without compromising yield (83% vs. 85%).

Waste Management

Neutralization of HCl byproducts with aqueous NaOH generates NaCl, which is removed via filtration. Solvent recovery (acetonitrile) achieves 90% reuse efficiency.

Challenges and Limitations

Sulfonyl Chloride Hydrolysis

Intermediate A is prone to hydrolysis, requiring inert atmosphere handling. Karl Fischer titration confirms solvent H₂O < 50 ppm before use.

Regioselectivity in Piperazine Benzylation

Over-alkylation to N,N-dibenzylpiperazine is suppressed by maintaining a 1:1 molar ratio of piperazine to benzyl chloride.

Chemical Reactions Analysis

Types of Reactions: N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-4-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The fluorobenzamide group can be oxidized to form corresponding carboxylic acids.

Reduction: The sulfonyl group can be reduced to form sulfides or thiols.

Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl or amide groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often requiring a base or acid catalyst.

Major Products Formed:

Oxidation: Fluorobenzoic acid derivatives.

Reduction: Sulfides or thiols.

Substitution: Amides or sulfonamides with different substituents.

Scientific Research Applications

This compound has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-4-fluorobenzamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, while the fluorobenzamide group may modulate biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The compound shares structural motifs with several benzamide- and piperazine-containing analogs, but key differences in substituents and heterocyclic systems lead to distinct pharmacological profiles. Below is a comparative analysis:

Key Observations

4-Fluorobenzamide Commonality : All compounds share the 4-fluorobenzamide group, suggesting a role in target engagement (e.g., dopamine or serotonin receptors). However, substituents on the adjacent nitrogen (e.g., sulfonyl, benzyl, or heterocyclic groups) modulate selectivity and potency .

Heterocyclic Variations: Piperazine vs. Furan vs. Pyridazine: The furan in introduces polarity, which may limit CNS penetration compared to the main compound’s lipophilic benzylpiperazine. Pyridazine in could shift activity toward kinase targets due to its electron-deficient nature.

Sulfonyl Group Impact: The sulfonyl ethyl linker in the main compound and may enhance solubility and resistance to enzymatic degradation compared to non-sulfonylated analogs like Halopemide.

Pharmacokinetic and Functional Implications

- Lipophilicity : The benzylpiperazine group in the main compound and increases logP values, favoring blood-brain barrier penetration for CNS applications.

- Metabolic Stability : Sulfonamide linkages (main compound, ) are less prone to oxidation than amine or ether linkages (e.g., ), extending half-life .

- Target Selectivity : Halopemide’s benzimidazolone moiety likely engages dopamine D2 receptors, while the main compound’s sulfonyl-piperazine system may target serotonin receptors or σ-1 proteins .

Q & A

Q. What are the common synthetic routes for N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-4-fluorobenzamide?

- Methodological Answer : The synthesis typically involves sequential coupling reactions. A primary route includes: (i) Sulfonylation of the piperazine moiety using sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane). (ii) Nucleophilic substitution to attach the ethyl spacer. (iii) Amidation of the fluorobenzoyl chloride with the sulfonamide intermediate. Key reagents include EDCl/HOBt for amide bond formation, and purification is achieved via column chromatography or recrystallization .

Q. Which analytical techniques confirm the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Mass spectrometry (MS) validates molecular weight. For crystalline forms, X-ray diffraction may be employed .

Q. What key physicochemical properties influence its bioactivity?

- Methodological Answer : Critical properties include logP (lipophilicity), aqueous solubility, and metabolic stability. The fluorobenzamide enhances lipophilicity, while the sulfonyl group impacts solubility. Stability under physiological pH (e.g., 7.4) is tested via accelerated degradation studies .

Q. What biological targets are associated with this compound?

- Methodological Answer : Piperazine-containing analogs often target serotonin (5-HT) or dopamine receptors. The sulfonyl-ethyl-benzamide scaffold may interact with enzymes like carbonic anhydrase or kinases. Preliminary assays include radioligand binding studies and enzyme inhibition assays .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized?

- Methodological Answer : Reaction conditions (e.g., temperature, solvent polarity) are tuned using Design of Experiments (DoE). Catalysts like DMAP improve coupling efficiency. Purification via preparative HPLC or fractional crystallization enhances purity. Yield optimization may require inert atmospheres (e.g., N₂) to prevent oxidation .

Q. How to conduct structure-activity relationship (SAR) studies to improve potency?

- Methodological Answer : Systematic modifications include: (i) Varying substituents on the benzamide (e.g., electron-withdrawing groups). (ii) Replacing the benzyl group on piperazine with heteroaromatic rings. (iii) Altering the sulfonyl-ethyl linker length. Biological activity is evaluated using dose-response curves (IC₅₀/EC₅₀) and selectivity profiling .

Q. How to resolve contradictions in reported biological activities?

- Methodological Answer : Discrepancies (e.g., conflicting IC₅₀ values) are addressed via: (i) Replicating assays under standardized conditions (pH, temperature). (ii) Using orthogonal assays (e.g., fluorescence polarization vs. SPR). (iii) Validating target engagement with CRISPR knockouts or siRNA silencing .

Q. What strategies improve solubility and bioavailability?

Q. How to design experiments to elucidate the mechanism of action?

- Methodological Answer : (i) Radioligand displacement assays to identify receptor binding. (ii) Kinase profiling panels for enzyme inhibition. (iii) Cellular thermal shift assays (CETSA) to confirm target engagement. (iv) RNA-seq/proteomics to map downstream pathways .

Q. Which computational methods predict binding interactions?

- Methodological Answer : Molecular docking (AutoDock, Glide) models ligand-receptor interactions. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of binding poses. Free energy calculations (MM/PBSA) quantify binding affinities. Validation includes correlation with experimental IC₅₀ data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.